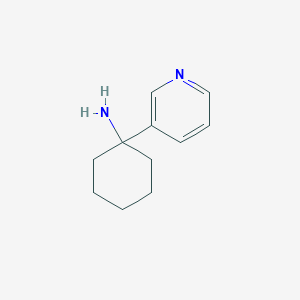
3-(3-Isopropylphenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Isopropylphenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Isopropylphenyl)pyrrolidine can be achieved through various methods. One common approach involves the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselective formation of the pyrrolidine ring . Another method includes the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Additionally, the combination of O-benzoylhydroxylamines as alkyl nitrene precursors and a rhodium catalyst can yield pyrrolidines in good yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial for efficient production. Methods such as Suzuki–Miyaura coupling, which involves the use of boronic acids and palladium catalysts, can also be employed for large-scale synthesis .
化学反応の分析
Types of Reactions
3-(3-Isopropylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
3-(3-Isopropylphenyl)pyrrolidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 3-(3-Isopropylphenyl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring’s sp3-hybridization allows it to fit into various biological receptors, influencing their activity. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups .
類似化合物との比較
Similar Compounds
Pyrrolizines: These compounds have a fused pyrrole and pyrazine ring and exhibit different biological activities.
Pyrrolidine-2-one: This derivative has a carbonyl group at the 2-position and is used in various medicinal applications.
Pyrrolidine-2,5-diones: These compounds have carbonyl groups at the 2 and 5 positions and are known for their biological activities.
Uniqueness
The specific substitution pattern on the pyrrolidine ring can lead to different biological profiles and activities compared to other pyrrolidine derivatives .
特性
分子式 |
C13H19N |
|---|---|
分子量 |
189.30 g/mol |
IUPAC名 |
3-(3-propan-2-ylphenyl)pyrrolidine |
InChI |
InChI=1S/C13H19N/c1-10(2)11-4-3-5-12(8-11)13-6-7-14-9-13/h3-5,8,10,13-14H,6-7,9H2,1-2H3 |
InChIキー |
WJUFZCLLRAWZMX-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=CC(=C1)C2CCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


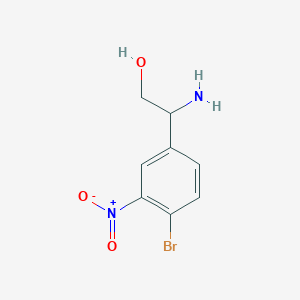

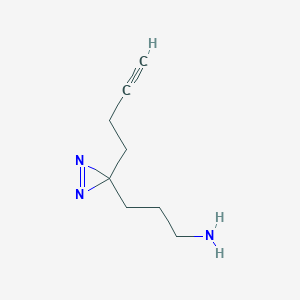

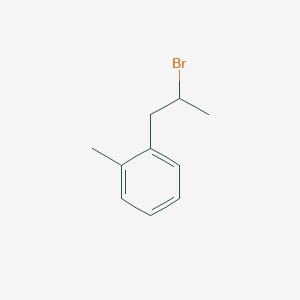
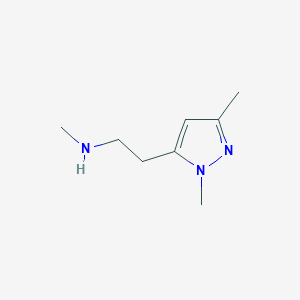
![3-Ethenylimidazo[1,2-a]pyridine](/img/structure/B13592390.png)
![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-oxopropanoate](/img/structure/B13592394.png)
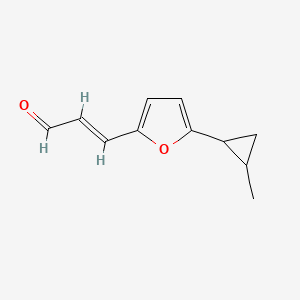
![N-[(naphthalen-1-yl)methyl]-10H-phenothiazine-10-carboxamide](/img/structure/B13592398.png)
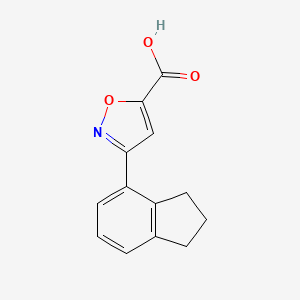
![1-[1-(4-Bromophenyl)cyclopentyl]methanaminehydrochloride](/img/structure/B13592411.png)
![4-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}oxane](/img/structure/B13592417.png)
